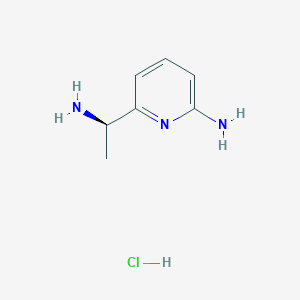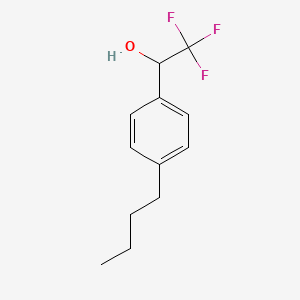![molecular formula C8H11ClO3 B13900771 Methyl 2-[5-(chloromethyl)oxolan-2-ylidene]acetate](/img/structure/B13900771.png)
Methyl 2-[5-(chloromethyl)oxolan-2-ylidene]acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-[5-(chloromethyl)oxolan-2-ylidene]acetate is an organic compound with the molecular formula C7H11ClO3 It is a derivative of oxolane, a five-membered ring containing one oxygen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[5-(chloromethyl)oxolan-2-ylidene]acetate typically involves the reaction of oxolane derivatives with chloromethylating agents. One common method is the reaction of oxolane-2-carboxylic acid with thionyl chloride to form the corresponding acid chloride, which is then treated with methanol to yield the ester . The reaction conditions often require an inert atmosphere and low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-[5-(chloromethyl)oxolan-2-ylidene]acetate undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines or thiols to form new derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding oxirane derivatives.
Reduction Reactions: Reduction of the ester group can yield the corresponding alcohol.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of amines or thiols derivatives.
Oxidation: Formation of oxirane derivatives.
Reduction: Formation of alcohol derivatives.
Wissenschaftliche Forschungsanwendungen
Methyl 2-[5-(chloromethyl)oxolan-2-ylidene]acetate has several applications in scientific research:
Wirkmechanismus
The mechanism of action of Methyl 2-[5-(chloromethyl)oxolan-2-ylidene]acetate involves its interaction with nucleophiles, leading to the formation of new chemical bonds. The chloromethyl group is highly reactive and can undergo nucleophilic substitution reactions, forming various derivatives. These reactions are facilitated by the electron-withdrawing nature of the ester group, which stabilizes the transition state .
Vergleich Mit ähnlichen Verbindungen
Methyl 2-[5-(chloromethyl)oxolan-2-ylidene]acetate can be compared with other similar compounds, such as:
Methyl 2-(chloromethyl)oxirane-2-carboxylate: Similar in structure but contains an oxirane ring instead of an oxolane ring.
Methyl 2-(chloromethyl)oxetane-2-carboxylate: Contains an oxetane ring, which is a four-membered ring with one oxygen atom.
The uniqueness of this compound lies in its five-membered oxolane ring, which imparts different chemical reactivity and stability compared to its analogs .
Eigenschaften
Molekularformel |
C8H11ClO3 |
|---|---|
Molekulargewicht |
190.62 g/mol |
IUPAC-Name |
methyl 2-[5-(chloromethyl)oxolan-2-ylidene]acetate |
InChI |
InChI=1S/C8H11ClO3/c1-11-8(10)4-6-2-3-7(5-9)12-6/h4,7H,2-3,5H2,1H3 |
InChI-Schlüssel |
MCWLBTQHLRPUPJ-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C=C1CCC(O1)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-(1-Methylimidazol-2-yl)pyrazolo[1,5-a]pyridine](/img/structure/B13900714.png)

![[(3R,4S)-4-aminotetrahydropyran-3-yl] acetate;hydrochloride](/img/structure/B13900732.png)








